Mpep

Description

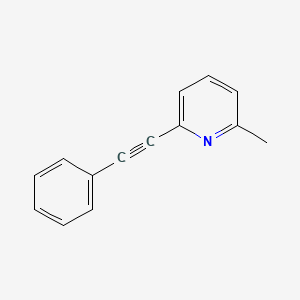

MPEP (2-methyl-6-(phenylethynyl)pyridine) is a potent, selective, and non-competitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It binds to an allosteric site within the receptor's transmembrane domain, modulating receptor activity without affecting orthosteric agonist binding . This compound exhibits neuroprotective, anxiolytic, and anti-addictive properties in preclinical models, though its effects vary depending on the biological context . Its mechanism involves inhibiting glutamate-induced intracellular calcium mobilization and reducing receptor efficacy through conformational changes in the mGluR5 transmembrane helices .

Propriétés

IUPAC Name |

2-methyl-6-(2-phenylethynyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c1-12-6-5-9-14(15-12)11-10-13-7-3-2-4-8-13/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEWKHUASLBMWRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C#CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7042564 | |

| Record name | 6-methyl-2-(phenylethynyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96206-92-7 | |

| Record name | MPEP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96206-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MPEP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096206927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-methyl-2-(phenylethynyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYL-6-(PHENYLETHYNYL)PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VC0YVI27Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Analyse Biochimique

Biochemical Properties

2-Methyl-6-(phenylethynyl)pyridine acts primarily as a non-competitive antagonist at the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in various neural processes, including synaptic plasticity and excitotoxicity. By inhibiting mGluR5, 2-Methyl-6-(phenylethynyl)pyridine reduces the receptor’s activity, which can lead to decreased neuronal excitability and protection against excitotoxic damage.

Additionally, 2-Methyl-6-(phenylethynyl)pyridine has been shown to interact with other biomolecules, such as the N-methyl-D-aspartate (NMDA) receptor, where it acts as a weak antagonist. This interaction further contributes to its neuroprotective properties. The compound also acts as a positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4), enhancing its activity.

Cellular Effects

2-Methyl-6-(phenylethynyl)pyridine has been observed to exert various effects on cellular processes. In neuronal cells, it has been shown to reduce excitotoxicity by inhibiting mGluR5 and NMDA receptors, leading to decreased calcium influx and reduced oxidative stress. This compound also influences cell signaling pathways, such as the phosphoinositide hydrolysis pathway, by inhibiting mGluR5-mediated signaling.

In microglial cells, 2-Methyl-6-(phenylethynyl)pyridine has been found to induce cellular stress and increase the production of inflammatory mediators, such as interleukin-6 (IL-6) and inducible nitric oxide synthase (iNOS). This effect is mediated through a pertussis toxin-sensitive Gi-protein pathway, leading to the activation of phospholipase C and subsequent calcium release from the endoplasmic reticulum.

Molecular Mechanism

The primary mechanism of action of 2-Methyl-6-(phenylethynyl)pyridine involves its antagonistic effect on mGluR5. By binding to an allosteric site on the receptor, the compound inhibits the receptor’s activity without directly competing with the endogenous ligand, glutamate. This inhibition leads to a decrease in downstream signaling events, such as phosphoinositide hydrolysis and calcium influx.

Furthermore, 2-Methyl-6-(phenylethynyl)pyridine’s interaction with NMDA receptors and its positive allosteric modulation of mGluR4 contribute to its overall effects on neuronal excitability and synaptic plasticity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methyl-6-(phenylethynyl)pyridine have been observed to change over time. The compound has been shown to produce neuroprotective effects following acute brain injury in animal studies

Dosage Effects in Animal Models

The effects of 2-Methyl-6-(phenylethynyl)pyridine vary with different dosages in animal models. At lower doses, the compound has been shown to produce anxiolytic and antidepressant effects. At higher doses, it can induce adverse effects, such as increased oxidative stress and inflammation in microglial cells. The threshold for these effects varies depending on the specific animal model and experimental conditions.

Metabolic Pathways

2-Methyl-6-(phenylethynyl)pyridine is involved in several metabolic pathways, primarily through its interactions with mGluR5 and NMDA receptors. The compound’s metabolism and clearance are influenced by various enzymes, including cytochrome P450 enzymes, which play a role in its biotransformation and elimination

Transport and Distribution

Within cells and tissues, 2-Methyl-6-(phenylethynyl)pyridine is transported and distributed through various mechanisms. The compound can cross the blood-brain barrier, allowing it to exert its effects on central nervous system tissues. It interacts with transporters and binding proteins that facilitate its uptake and distribution within cells. The localization and accumulation of the compound in specific tissues and cellular compartments are influenced by these interactions.

Subcellular Localization

The subcellular localization of 2-Methyl-6-(phenylethynyl)pyridine is primarily within neuronal cells, where it exerts its effects on mGluR5 and NMDA receptors. The compound’s activity and function are influenced by its localization to specific cellular compartments, such as the plasma membrane and endoplasmic reticulum

Activité Biologique

MPEP (2-Methyl-6-(phenylethynyl)-pyridine) is a selective negative allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has garnered attention for its potential therapeutic applications in various neurological and metabolic disorders. This article explores the biological activity of this compound, including its mechanisms of action, effects on metabolic conditions, and relevant case studies.

This compound acts primarily as a non-competitive antagonist at the mGluR5 receptor, exhibiting an IC50 value of approximately 36 nM, which indicates its potency in inhibiting this receptor subtype . Additionally, it functions as a positive allosteric modulator at mGluR4 receptors. The central nervous system effects of this compound are significant, as it is capable of reversing mechanical hyperalgesia in animal models .

Effects on Metabolic Disorders

Recent studies have highlighted this compound's role in metabolic health, particularly in models of non-alcoholic fatty liver disease (NAFLD). In a study involving ob/ob mice fed a high-fat diet for 7 weeks, administration of this compound at a dosage of 20 mg/kg resulted in:

- Reduction in Body and Liver Weight : this compound treatment led to a notable decrease in both body weight and liver weight compared to control groups.

- Decreased Hepatic Lipid Accumulation : Histological analysis showed reduced macrosteatosis and lipid droplet area in liver tissues.

- Altered Lipid Metabolism : this compound modulated lipid metabolism through the sterol regulatory element-binding protein 1 (SREBP-1) pathway and peroxisome proliferator-activated receptor alpha (PPARα), independent of the mTOR signaling pathway .

Table 1: Summary of this compound Effects on Metabolic Parameters

| Parameter | Control Group | This compound Treatment (20 mg/kg) |

|---|---|---|

| Body Weight (g) | 35 ± 2 | 28 ± 1 |

| Liver Weight (g) | 10 ± 0.5 | 7 ± 0.3 |

| Hepatic Triglycerides (mg/g) | 15 ± 2 | 8 ± 1 |

| SREBP-1 Nuclear Expression (a.u.) | 1.0 | 0.5 |

Study on Pain Modulation

In a study focused on pain modulation, this compound was shown to reverse mechanical hyperalgesia in rats with induced inflammation. This suggests that mGluR5 antagonism may have analgesic properties, potentially making this compound a candidate for pain management therapies .

Neuroprotective Effects

Research has indicated that this compound may offer neuroprotective benefits in models of neurodegenerative diseases. By modulating glutamate signaling, this compound has been associated with improved cognitive function and reduced neuroinflammation .

Discussion

The biological activity of this compound underscores its potential as a therapeutic agent across various domains, particularly in metabolic syndrome and pain management. Its mechanism as an mGluR5 antagonist provides insights into how modulation of glutamate receptors can influence metabolic pathways and pain perception.

Comparaison Avec Des Composés Similaires

Data Tables

Table 1: Binding Affinities of mGluR5 Antagonists

Table 2: Functional Outcomes in Hypoxia Models

| Compound | Time Range (Minutes) | p-Value (vs. Control) | Effect on Viability |

|---|---|---|---|

| This compound | 0–90 | 0.004 | Significant increase |

| MTEP | 0–90 | >0.05 | No effect |

| Fenobam | 0–90 | >0.05 | No effect |

Mechanistic and Structural Insights

- Critical Residues for this compound Binding : Pro-655 and Ser-809 in the mGluR5 transmembrane domain are essential for this compound's activity. Mutating Pro-655 to methionine abolishes this compound binding, explaining its superior efficacy over analogs like M-5this compound .

- Off-Target Effects : this compound’s lower selectivity compared to MTEP (e.g., NMDA receptor modulation) may contribute to context-dependent effects, such as pro-addictive behavior in CPP models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.